Miglustat (N-butyldeoxynojirimycin) is a small molecule classified as an imino sugar. [] It acts as a reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids (GSLs). [, ] This inhibition leads to a reduction in GSL substrate burden within cells. [, ] In scientific research, Miglustat serves as a valuable tool to investigate the roles of GSLs in various biological processes and disease models.
The synthesis of miglustat is a multi-step process that begins with D-glucose and n-butylamine. The proposed commercial synthesis involves four stages:
This synthesis has been validated for stereoisomerism and quality control, ensuring that batches produced meet stringent specifications regarding identity, assay, and purity .
Miglustat's molecular formula is C10H21N O4. Its structure consists of a butylimino group attached to a dideoxy-D-glucitol framework. The compound's stereochemistry includes multiple hydroxyl groups that contribute to its solubility and biological activity. The structural analysis reveals significant interactions with the enzyme glucosylceramide synthase, which it inhibits .
Miglustat primarily participates in reactions involving the inhibition of glucosylceramide synthase. The enzyme catalyzes the formation of glucosylceramide from ceramide, which is crucial in glycosphingolipid biosynthesis. By inhibiting this enzyme, miglustat reduces the production of glucosylceramide, thereby alleviating the symptoms associated with Gaucher disease by preventing substrate accumulation in lysosomes .
Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, allowing residual activity of glucocerebrosidase (the deficient enzyme in Gaucher disease) to be more effective. This therapeutic approach is known as substrate reduction therapy .
Miglustat possesses several notable physical and chemical properties:
Miglustat is primarily used for treating type 1 Gaucher disease and Niemann-Pick disease type C:
Miglustat (N-butyl-deoxynojirimycin) is an imino sugar analog that competitively inhibits glucosylceramide synthase (GCS), the enzyme catalyzing the first step in glycosphingolipid (GSL) biosynthesis. Structurally, miglustat mimics the transition state of the UDP-glucose donor substrate, binding to GCS’s active site with high specificity. This prevents the transfer of glucose to ceramide, reducing glucosylceramide (GlcCer) production [5] [7].
Table 1: Comparative Biochemical Properties of GCS Inhibitors [1] [5] [6]
Inhibitor | IC₅₀ (μM) | Target Specificity | Lysosomal Off-Target Effects |
---|---|---|---|
Miglustat | 20–50 | High | None observed |
PDMP | 5–10 | Moderate | Alters calcium flux, mTOR inactivation |
Eliglustat | 10–30 | High | None observed |
Unlike non-specific inhibitors like PDMP, miglustat does not disrupt lysosomal calcium homeostasis or induce secondary lipid accumulation, making it a precise tool for substrate reduction [6].
NPC pathogenesis involves lysosomal calcium dysregulation secondary to sphingosine storage. Miglustat indirectly restores calcium signaling via:
In vivo, NPC1-deficient mice exhibit normalized synaptic calcium responses after 8 weeks of miglustat, correlating with improved motor coordination [8].
Lysosomal lipid accumulation in LSDs disrupts autophagy by impairing autophagosome-lysosome fusion. Miglustat restores this process through:
Dual-Phase Mechanism:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7